molecular formula C10H11ClO B13464891 7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran CAS No. 103039-09-4

7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B13464891
CAS No.: 103039-09-4
M. Wt: 182.64 g/mol
InChI Key: STHIHLHWUMANJJ-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a chloromethyl group attached to the benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran can be achieved through several methods. One common approach involves the chloromethylation of 3,4-dihydro-2H-1-benzopyran. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzopyran ring to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound. The use of catalysts and controlled reaction conditions are critical to achieving the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.

Major Products Formed

    Substitution: Products include hydroxymethyl, aminomethyl, and thiomethyl derivatives of benzopyran.

    Oxidation: Products include benzopyranones and other oxygenated derivatives.

    Reduction: Products include methyl-substituted benzopyrans.

Scientific Research Applications

7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications . The compound’s interaction with molecular targets and pathways is an area of active research, with studies focusing on its effects on cellular signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran is unique due to its bicyclic structure, which imparts different chemical properties compared to monocyclic compounds like benzyl chloride. The presence of the pyran ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

103039-09-4

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

7-(chloromethyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H11ClO/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6H,1-2,5,7H2

InChI Key

STHIHLHWUMANJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)CCl)OC1

Origin of Product

United States

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